molecular formula C14H15N3O3S B2407472 N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 692762-38-2

N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2407472
CAS No.: 692762-38-2
M. Wt: 305.35
InChI Key: VEUHDLZJKBPMGG-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide is a small-molecule compound featuring a pyridine-3-carboxamide core linked to a phenyl ring substituted with an ethylsulfamoyl (-SO₂NHCH₂CH₃) group.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-16-21(19,20)13-7-5-12(6-8-13)17-14(18)11-4-3-9-15-10-11/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUHDLZJKBPMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with ethyl iodide to form 4-(ethylsulfamoyl)aniline. This intermediate is then reacted with nicotinic acid chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles like thiols or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide exhibits potential anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cell proliferation, thereby potentially suppressing tumor growth. For instance, the compound has shown effectiveness against various cancer cell lines, suggesting its utility as a therapeutic agent in oncology .

Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Studies have explored its efficacy against different bacterial strains and fungi, establishing it as a candidate for developing new antimicrobial agents .

Targeting Specific Pathways
The mechanism of action of this compound involves interactions with molecular targets that are critical in disease pathways. For example, it may inhibit enzymes related to the MYC oncogene, which is often overexpressed in cancers .

Chemical Research and Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex chemical entities, contributing to advancements in chemical research and development .

Reagent in Organic Reactions
The compound is employed as a reagent in various organic reactions, facilitating the formation of new chemical bonds and structures. Its unique functional groups allow for a range of chemical transformations that are valuable in synthetic chemistry .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its derivatives may find applications in producing agrochemicals, pharmaceuticals, and other industrial products .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits enzymes related to cell proliferation
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionTargets specific pathways like MYC oncogene

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The compound was found to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Study: Antimicrobial Effectiveness

In another study focused on antimicrobial properties, this compound exhibited minimum inhibitory concentrations (MIC) against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide 4-ethylsulfamoyl phenyl Estimated C14H14N2O3S ~330–350 High polarity due to sulfonamide; enhanced aqueous solubility
N-[4-(Benzyloxy)phenyl]nicotinamide () 4-benzyloxy phenyl C19H16N2O2 304.35 Lipophilic benzyloxy group reduces solubility; likely improved membrane permeability
2-(ethylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide () 4-trifluoromethoxy phenyl, 2-ethylthio C15H13F3N2O2S 342.34 Trifluoromethoxy enhances metabolic stability; moderate solubility
N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide () 4-adamantyl phenyl C22H25ClN2O 376.91 Bulky adamantyl group increases lipophilicity (high logP); low solubility
6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide () Thiazol, trifluoromethyl phenyl C22H18ClF3N3O2S 488.91 Chlorine and thiazol enhance halogen bonding; complex pharmacokinetics

Biological Activity

N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring connected to a phenyl group via a sulfonamide linkage. The structural components contribute to its unique chemical properties, influencing its biological activity.

Component Description
Pyridine Ring A six-membered aromatic ring containing nitrogen, contributing to electron delocalization.
Phenyl Group A benzene ring that enhances lipophilicity and potential receptor interactions.
Sulfonamide Group Known for its ability to inhibit various enzymes, particularly carbonic anhydrases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and acid-base balance.
  • Anticancer Activity : It may inhibit pathways involved in cell proliferation, leading to reduced tumor growth. Research indicates that the compound can affect signaling pathways related to cancer cell survival and proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested against bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Properties

In vitro studies have demonstrated the compound's antiproliferative effects on cancer cell lines. For instance:

  • Caco-2 Cell Line : The compound showed significant inhibition of cell proliferation with an IC50 value indicating effective concentration levels .
  • Mechanistic Studies : Molecular docking studies revealed that the compound interacts with key receptors involved in cancer progression, suggesting a targeted approach in anticancer therapy .

Case Studies and Research Findings

  • Molecular Docking Studies : In silico techniques have been employed to assess the binding affinity of this compound to various molecular targets. These studies indicated favorable interactions with enzymes implicated in cancer metabolism .
  • Animal Studies : Preclinical trials demonstrated that administration of the compound led to a reduction in tumor size in animal models, supporting its potential use as an anticancer agent .
  • Comparative Studies : When compared with other sulfonamide derivatives, this compound exhibited superior activity against specific cancer cell lines, highlighting its unique efficacy profile .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide?

Answer:
The synthesis of pyridine-3-carboxamide derivatives typically involves sequential coupling reactions. For example:

  • Step 1 : Alkylation of a substituted phenol (e.g., 4-nitrophenol) with a benzyl bromide derivative under basic conditions to form intermediates.
  • Step 2 : Reduction of nitro groups to amines using catalytic hydrogenation or sodium dithionite.
  • Step 3 : Acylation with pyridine-3-carbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) to yield the final carboxamide .
    Key Considerations : Optimize reaction conditions (solvent, temperature) to avoid side products. Purification via HPLC or column chromatography is critical for isolating high-purity compounds (>98%) .

Advanced: How can computational tools like Multiwfn assist in analyzing the electronic properties of this compound?

Answer:
Multiwfn enables:

  • Electrostatic Potential (ESP) Mapping : Visualize charge distribution to predict intermolecular interactions (e.g., hydrogen bonding with biological targets) .
  • Topology Analysis : Quantify electron density at bond critical points (BCPs) using Quantum Theory of Atoms in Molecules (QTAIM) to assess bond strength and aromaticity .
  • Orbital Composition Analysis : Decompose molecular orbitals to identify contributions from specific functional groups (e.g., sulfamoyl vs. pyridine moieties), aiding in SAR studies .
    Methodology : Use optimized geometries from DFT calculations (e.g., B3LYP/6-31G*) as input for Multiwfn. Compare results with crystallographic data (e.g., bond lengths) to validate computational models .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry and purity. Key signals include pyridine protons (δ 8.5–9.0 ppm) and sulfamoyl NH (δ 6.5–7.5 ppm) .
  • ESI-MS : Verify molecular weight ([M+H]+ expected for C15H16N3O3S: 318.09 Da) .
  • FT-IR : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O stretch ~1350–1150 cm⁻¹) groups .
    Note : Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Advanced: How can crystallographic data resolve contradictions in structural predictions?

Answer:
Discrepancies between computational models and experimental data (e.g., bond angles, torsion angles) are resolved via:

  • SHELX Refinement : Use SHELXL to refine X-ray diffraction data, adjusting parameters like thermal displacement factors and occupancy rates .
  • Twinned Data Analysis : For crystals with twinning, employ SHELXD/SHELXE to deconvolute overlapping reflections .
    Case Study : If DFT predicts planar pyridine rings but crystallography shows puckering, revise computational models by incorporating solvent effects or lattice constraints .

Basic: What biological targets or pathways are associated with this compound?

Answer:
Pyridinecarboxamides are explored as:

  • Kinase Inhibitors : Structural analogs (e.g., Asciminib) target ABL1/BCR-ABL1 in leukemia, suggesting potential for similar mechanisms .
  • Antimicrobial Agents : Derivatives like Q203 inhibit mycobacterial cytochrome bc1, highlighting utility in tuberculosis research .
    Methodology : Perform enzyme inhibition assays (IC50 determination) and molecular docking (e.g., AutoDock Vina) to validate target engagement .

Advanced: How can researchers address stability challenges during in vitro assays?

Answer:

  • Degradation Pathways : Monitor hydrolytic stability (e.g., in PBS at pH 7.4) via LC-MS. Sulfamoyl groups may hydrolyze under acidic conditions .
  • Light Sensitivity : Store compounds in amber vials if conjugated aromatic systems are prone to photodegradation .
  • Cryoprotection : For crystallography, use glycerol or ethylene glycol to prevent ice formation during flash-freezing .

Advanced: What strategies optimize SAR for pyridinecarboxamide derivatives?

Answer:

  • Substituent Variation : Replace ethylsulfamoyl with cyclopropylsulfonamide to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute pyridine with pyrazine to improve solubility without sacrificing binding affinity .
  • Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to induce target degradation .
    Validation : Pair synthesis with cellular assays (e.g., proliferation inhibition in leukemia cell lines) and pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Waste Disposal : Incinerate in a certified chemical waste facility to prevent environmental release .

Advanced: How do structural modifications impact metabolic stability?

Answer:

  • Cytochrome P450 Interactions : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP3A4-mediated oxidation .
  • Glucuronidation Resistance : Methylate hydroxyl groups to block Phase II metabolism .
    Analytical Tools : Use liver microsome assays and UPLC-QTOF-MS to identify metabolites .

Advanced: What crystallographic software settings improve refinement accuracy?

Answer:

  • SHELXL Parameters : Set "TWIN" and "BASF" commands for twinned crystals; use "ISOR" to constrain anisotropic displacement parameters .
  • Validation Tools : Check R-factors (<5%), Ramachandran plots (outliers <0.1%), and ADPs via PLATON .
    Contradiction Resolution : If SHELX refinement fails, switch to PHENIX for maximum-likelihood-based methods .

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